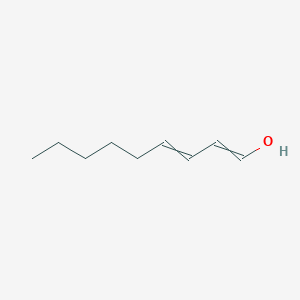
Nona-1,3-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-1,3-dien-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a type of alcohol with a conjugated diene structure, meaning it contains two double bonds separated by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nona-1,3-dien-1-ol typically involves the use of conjugated dienes. One common method is the stereoselective synthesis of 1,3-dienes, which can be achieved through various coupling reactions, such as ene–ene coupling, ene–yne coupling, and yne–yne coupling . These reactions often require the use of transition metal catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Nona-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-1,3-diol.
Substitution: Various substituted nonadienes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Nona-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of Nona-1,3-dien-1-ol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
1,8-Nonadien-3-ol: Another diene alcohol with similar structural features but different positional isomerism.
Nona-3,6-dien-1-ol: A compound with double bonds at different positions, leading to different chemical properties.
Uniqueness: Nona-1,3-dien-1-ol is unique due to its specific double bond positions and the resulting chemical reactivity. Its conjugated diene structure provides distinct advantages in certain chemical reactions and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
923973-38-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
nona-1,3-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
SFXXJAXRQPQJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


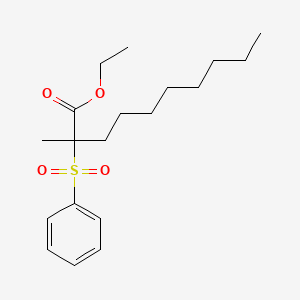
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
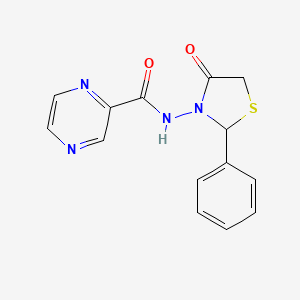

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
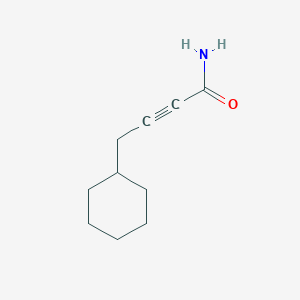
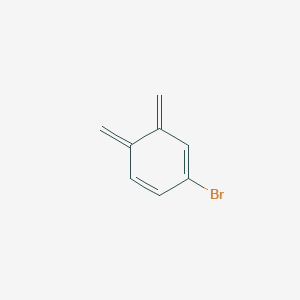
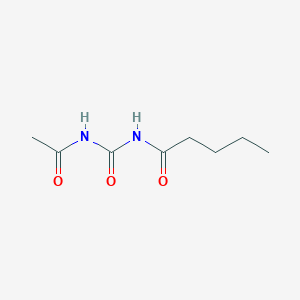

![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)

